1-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-5-phenylpentane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain an oxazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The oxazolidine ring is attached to a pyrrolidine ring, which is a five-membered ring containing four carbon atoms and one nitrogen atom . The compound also contains a phenyl group and a pentane-1,5-dione group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazolidine and pyrrolidine rings, possibly through a cyclization reaction . The phenyl group and the pentane-1,5-dione group could be introduced through a substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The oxazolidine and pyrrolidine rings would likely contribute to the rigidity of the molecule, while the phenyl group and the pentane-1,5-dione group could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . The oxazolidine and pyrrolidine rings could potentially undergo ring-opening reactions, while the phenyl group and the pentane-1,5-dione group could participate in various substitution or addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple rings could increase its boiling point and melting point, while the presence of the phenyl group and the pentane-1,5-dione group could affect its solubility .Scientific Research Applications
Supramolecular Architectures
Research on related organic compounds like chalcones and substituted diazo-β-diketones has shown that these molecules can form supramolecular architectures through self-assembly. These structures result from non-covalent interactions and have potential applications in materials science, catalysis, and nanotechnology. The study by Prajapati et al. (2008) discusses the characterization of similar compounds and their self-association, which could hint at the potential for 1-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-5-phenylpentane-1,5-dione to form interesting supramolecular structures (Prajapati et al., 2008).
Agricultural Applications
Compounds like Famoxadone, which share a core oxazolidinone structure, have been developed as agricultural fungicides. Famoxadone, in particular, offers excellent control of plant pathogens across various crops. This suggests that the oxazolidinone moiety in this compound could be explored for similar applications in protecting crops against fungal diseases (Sternberg et al., 2001).
Oxidation Reactions
The use of related compounds as oxidizing agents in chemical synthesis has been documented, such as in the oxidation of pyrazolines to pyrazoles. This application suggests potential utility in synthetic chemistry, where this compound could be used as a reagent or catalyst in oxidative transformations (Zolfigol et al., 2006).
Magnetic Materials
The formation of supramolecular aggregates of single-molecule magnets, as seen in the study involving Mn-based compounds, suggests potential applications in data storage and spintronics. The structural motifs in these molecules could inspire the design of new magnetic materials using the core structure of this compound (Nguyen et al., 2011).
Asymmetric Synthesis
The catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides, leading to spirocyclic compounds, showcases the potential for using related structures in asymmetric synthesis. This could point towards the use of this compound in the development of chiral molecules for pharmaceuticals or other applications (Yang et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-5-phenylpentane-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-16(14-5-2-1-3-6-14)7-4-8-17(22)19-10-9-15(13-19)20-11-12-24-18(20)23/h1-3,5-6,15H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKSUYKHJYCOKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)CCCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.